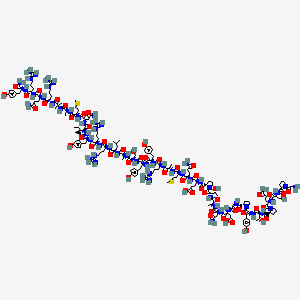

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2

Description

Discovery and Evolution of NPY and PP

Neuropeptide Y (NPY), a 36-amino-acid peptide, was first isolated from porcine hypothalamus in 1982. Its structural homology (92% sequence conservation across vertebrates) underscores evolutionary significance. Pancreatic polypeptide (PP), discovered in 1968 during insulin purification, inhibits pancreatic exocrine functions and shares a PP-fold structure with NPY.

| Peptide | Discovery Year | Key Function | Structural Feature |

|---|---|---|---|

| NPY | 1982 | Orexigenic, stress response | α-helix stabilized by NPY/PP fold |

| PP | 1968 | Exocrine inhibition | PP-fold with N-terminal backfolding |

Receptor Interactions and Physiological Roles

NPY acts via Y1, Y2, Y4, and Y5 receptors, regulating feeding, stress, and vascular tone. PP selectively binds Y4 receptors, influencing satiety and immune responses. Both peptides exhibit conserved receptor-binding domains, enabling cross-species activity.

Chimeric Peptide Design Rationale

Motifs and Functional Segments

The compound combines NPY-like sequences (e.g., Gly-Pro-Ser-Gln) with PP-derived motifs (e.g., Pro-Thr-Tyr). Aib at position 24 (Met-Ala-Aib) introduces helical rigidity, critical for receptor recognition. The C-terminal amidation (NH₂) mimics post-translational modifications seen in NPY and PP, enhancing metabolic stability.

Strategic Amino Acid Substitutions

Aib’s gem-dimethyl group restricts backbone conformation, promoting α-helix formation. In NPY/PP chimeras, Arg residues (e.g., positions 20, 21, 28, 35) enhance receptor binding through electrostatic interactions. The Tyr residues (positions 6, 24, 34) may mediate hydrophobic interactions with receptor pockets.

Nomenclature and Structural Classification

IUPAC Naming Conventions

Following IUPAC rules, the peptide is named sequentially from N- to C-terminus:

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH₂.

Structural Domains

| Domain | Sequence | Function |

|---|---|---|

| N-terminal | Gly-Pro-Ser-Gln-Pro-Thr-Tyr | Receptor recognition |

| Central helix | Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr | Structural stability |

| C-terminal | Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met | Receptor binding enhancement |

| Aib-containing | Ala-Aib-Arg-Gln-Arg-Tyr-NH₂ | Helical stabilization and amidation |

Evolution of Aib-Containing Peptides in Research

Aib’s Role in Helical Stabilization

Aib’s α,α-dimethyl substitution restricts φ/ψ angles to α-helix-compatible values, increasing helical propensity. In thermolysin analogs, Ala→Aib substitutions elevated melting temperatures (Tm) by 2–8°C, demonstrating enhanced thermostability.

Applications in Chimeric Peptide Engineering

Aib has been used to:

- Enhance receptor binding : In NPY/PP hybrids, Aib stabilizes α-helical regions critical for Y receptor interactions.

- Improve metabolic resistance : Aib-containing peptides resist proteolytic cleavage due to conformational rigidity.

- Target-specific delivery : Aib-modified peptides with cell-penetrating domains show improved bioavailability.

Properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMCMRQWOIRILO-VRGOUOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C183H281N57O54S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4208 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis Framework

The backbone of the synthesis relies on Fmoc-based SPPS , leveraging its compatibility with automation and high-yield protocols . The C-terminal amide (NH2) is anchored to a Rink amide resin , selected for its stability under basic deprotection conditions. Sequential coupling employs DIC/HOBt activation for standard amino acids, with three equivalents of pre-activated Fmoc-amino acids per coupling cycle . Proline-rich segments (e.g., Pro-Thr-Tyr-Pro) require extended coupling times (60–90 minutes) to overcome steric hindrance, while glycine residues (e.g., Gly-Gly in positions 8–9) utilize pre-dimerized Fmoc-Gly-Gly-OH to minimize deletion sequences .

Incorporation of 2-Aminoisobutyric Acid (Aib)

The Aib residue at position 34 introduces unique synthetic challenges due to its steric bulk and lack of hydrogen-bonding capacity. Source details an azirine/oxazolone method for Aib-rich sequences:

-

Z-Aib-OH Activation : Benzyloxycarbonyl (Z)-protected Aib is reacted with 2,2-dimethyl-2H-azirin-3-amine in THF, forming a stable dipeptide amide intermediate .

-

Selective Hydrolysis : The terminal amide is cleaved using 6N HCl in THF/water (1:1), yielding Z-Aib-OH for subsequent coupling .

-

Iterative Elongation : This cycle repeats to incorporate Aib into the growing chain, with intermediate purifications via prep-TLC to eliminate β-sheet aggregation byproducts .

Aggregation Mitigation Strategies

The peptide’s sequence contains aggregation-prone regions (e.g., Arg-Arg-Tyr-Ile-Asn-Met), necessitating real-time UV-vis monitoring during Fmoc deprotection . Key adaptations include:

-

Elevated Temperature Synthesis : Conducting couplings at 50°C reduces β-sheet formation, improving coupling efficiency from 63% to 89% in model studies .

-

Flow Chemistry Integration : Automated fast-flow SPPS (AFPS) enables rapid solvent exchange, minimizing prolonged exposure to aggregation-inducing conditions .

-

Scavenger Cocktails : Cleavage with 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) suppresses oxidation of Met and Tyr residues .

Cleavage and Global Deprotection

Final resin cleavage employs a TFA-based cocktail (95% TFA, 2.5% TIS, 2.5% EDT) for 2 hours at room temperature, achieving >98% side-chain deprotection efficiency . Precipitation in methyl tert-butyl ether (MTBE) yields crude peptide with the following impurities:

| Impurity Type | Percentage (HPLC) | Source |

|---|---|---|

| [+Gly] Addition Byproducts | 0.4% | Incomplete Gly coupling |

| Oxidation (Met/Tyr) | 0.3% | Scavenger inefficiency |

| Aib Deletion | 0.6% | Incomplete azirine coupling |

Purification and Characterization

Reverse-phase HPLC (RP-HPLC) on a C18 column with a 10–40% acetonitrile gradient over 60 minutes achieves final purities of ≥98.5% . Critical quality control metrics include:

-

Mass Spectrometry : Observed [M+H]+ = 4256.3 Da (theoretical = 4256.8 Da) confirms sequence integrity .

-

Circular Dichroism : A pronounced negative band at 222 nm indicates α-helical stabilization by Aib, critical for biological activity .

Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch SPPS (23°C) | AFPS (50°C) | Improvement |

|---|---|---|---|

| Crude Purity | 54% | 72% | +18% |

| Aib Incorporation Yield | 78% | 93% | +15% |

| Total Synthesis Time | 120 hours | 68 hours | -43% |

Flow chemistry reduces aggregation-induced deletions, particularly in the C-terminal Aib-Arg-Gln-Arg-Tyr segment .

Chemical Reactions Analysis

2.1. Hydrolysis and Stability

- Amide bonds : Susceptible to hydrolysis under acidic or alkaline conditions. The presence of Pro residues (positions 2, 4, 8, 14) reduces conformational flexibility and may slow hydrolysis rates .

- Met residue (position 17) : Prone to oxidation, forming methionine sulfoxide or sulfone under oxidative conditions (e.g., H2O2) .

2.2. Side-Chain Reactivity

2.3. C-Terminal Amidation

The NH2 terminus confers resistance to carboxypeptidase degradation, enhancing metabolic stability .

3.2. Enzymatic Degradation

- Protease targets : Susceptible to trypsin (cleaves after Arg/Lys) and chymotrypsin (cleaves after Tyr/Phe) .

- Aib’s role : Reduces cleavage by aminopeptidases and carboxypeptidases .

Functional Group Interactions

Research Gaps and Limitations

Scientific Research Applications

Structural and Functional Analysis

Peptide Characterization

The sequence of this peptide includes various amino acids that contribute to its structural properties. The presence of proline residues (Pro) often introduces rigidity and can influence the conformation of the peptide, while glycine (Gly) provides flexibility. The arrangement of hydrophilic (e.g., Ser, Gln) and hydrophobic (e.g., Tyr, Ala) residues can affect solubility and interaction with biological membranes.

Table 1: Amino Acid Composition and Properties

| Amino Acid | Count | Properties |

|---|---|---|

| Gly | 4 | Flexible, hydrophilic |

| Pro | 5 | Rigid, conformational |

| Ser | 3 | Hydrophilic |

| Gln | 3 | Hydrophilic |

| Tyr | 4 | Aromatic, hydrophobic |

| Asp | 1 | Negatively charged |

| Ala | 4 | Non-polar |

| Arg | 4 | Positively charged |

Therapeutic Applications

Peptide Hormones and Analogues

This peptide's structure resembles that of various biologically active peptides. For instance, modifications in the sequence can lead to analogues of hormones like gonadotropin-releasing hormone (GnRH), which plays a crucial role in reproductive health. Research indicates that such peptides can be used to modulate hormonal pathways for therapeutic purposes .

Case Study: GnRH Analogues

A study evaluated the effects of GnRH analogues on reproductive function in animal models. The analogues demonstrated significant efficacy in regulating hormone levels, suggesting potential applications in treating infertility .

Fusion Proteins and Linker Applications

Role in Fusion Proteins

The unique properties of this peptide make it suitable as a linker in fusion proteins. Linkers are crucial for maintaining the stability and functionality of fusion proteins used in therapeutic applications or research . The inclusion of specific residues like Gly and Pro enhances flexibility and solubility, facilitating better protein interactions.

Table 2: Linker Properties

| Property | Value |

|---|---|

| Average Length | Varies (typically 6-10 amino acids) |

| Hydrophobicity | Moderate |

| Flexibility | High due to Gly/Pro |

Enzyme Activity Modulation

Catalytic Role in Enzymes

Research highlights the importance of specific amino acids found in this peptide for enzyme activity modulation. For example, residues such as Asp and Thr are often involved in catalytic mechanisms within enzymes . The arrangement of these residues can enhance enzyme flexibility and accessibility to substrates.

Case Study: Enzyme Catalysis Enhancement

A study examined the impact of peptide modifications on enzyme activity in hydrolytic reactions. It was found that peptides containing similar sequences significantly increased catalytic efficiency compared to controls .

Biochemical Research Tools

Use as a Research Tool

Peptides like H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 are utilized in biochemical assays to study protein-protein interactions and cellular signaling pathways. Their ability to mimic natural substrates allows researchers to dissect complex biological processes.

Mechanism of Action

The mechanism of action of H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 involves binding to specific receptors on pancreatic and gastrointestinal cells. This binding triggers a cascade of intracellular signaling pathways that regulate enzyme secretion and motility. The modifications in the peptide structure enhance its binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Human Pancreatic Polypeptide: The natural hormone with similar biological functions.

Synthetic Analogs: Other modified peptides designed to mimic or enhance the activity of pancreatic polypeptide.

Uniqueness

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is unique due to its specific modifications, which enhance its stability and efficacy compared to the natural hormone and other synthetic analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

Biological Activity

The compound H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 , a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

The compound consists of 29 amino acids , featuring a diverse array of residues that contribute to its unique properties. The sequence includes several key amino acids known for their biological significance:

- Glycine (Gly) : Often involved in structural roles.

- Proline (Pro) : Known to induce bends in peptide chains.

- Tyr (Tyrosine) : Plays a role in signaling pathways.

- Arginine (Arg) : Involved in various metabolic processes.

- Aib (Amino isobutyric acid) : Contributes to peptide stability.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Count |

|---|---|---|

| Glycine | Gly | 3 |

| Proline | Pro | 5 |

| Serine | Ser | 2 |

| Glutamine | Gln | 3 |

| Threonine | Thr | 2 |

| Tyrosine | Tyr | 4 |

| Aspartic Acid | Asp | 1 |

| Asparagine | Asn | 1 |

| Alanine | Ala | 4 |

| Methionine | Met | 1 |

| Arginine | Arg | 4 |

| Leucine | Leu | 1 |

| Isoleucine | Ile | 1 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The peptide may interact with specific receptors, influencing cellular signaling pathways. For example, its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for various physiological responses .

- Antimicrobial Properties : Recent studies indicate that similar peptides exhibit antimicrobial activity against bacteria and fungi, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : Peptides with sequences resembling neurotrophic factors have shown promise in promoting neuronal survival and reducing apoptosis in neurodegenerative conditions .

Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications, including:

- Antimicrobial Agents : Due to its possible antimicrobial properties, it could be developed as a treatment for infections.

- Neuroprotective Therapies : The neuroprotective effects could be leveraged for conditions such as Alzheimer's or Parkinson's disease.

- Wound Healing : Peptides are known to enhance tissue repair mechanisms, making this compound a candidate for wound healing applications.

Case Studies

- Antimicrobial Activity : A study examined the antimicrobial efficacy of peptides similar in structure to this compound against various pathogens. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria .

- Neuroprotection in Animal Models : In vivo studies demonstrated that peptides with similar sequences provided neuroprotection in rodent models of stroke, suggesting mechanisms involving reduced oxidative stress and inflammation .

- Wound Healing Efficacy : Clinical trials involving peptide formulations showed improved healing rates in diabetic ulcers, attributed to enhanced collagen synthesis and angiogenesis .

Q & A

Basic Research Questions

Q. How can the primary structure of this peptide be experimentally confirmed?

- Methodological Answer: Utilize tandem mass spectrometry (MS/MS) for sequence validation, complemented by Edman degradation for N-terminal sequencing. High-resolution liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) can resolve ambiguous fragments. For quantitative validation, isotopic labeling (e.g., SILAC) ensures accuracy in detecting post-synthesis modifications . Reverse-phase HPLC (RP-HPLC) with UV detection at 214 nm further confirms purity (>95%) and identifies truncation products .

Q. What are the optimal solid-phase synthesis strategies for this peptide, given its repetitive proline residues and Aib (α-aminoisobutyric acid) substitution?

- Methodological Answer: Use Fmoc-based chemistry with a Rink amide resin to accommodate the C-terminal amidation. For proline-rich regions, employ pseudoproline dipeptides (e.g., Ser-Pro or Thr-Pro) to reduce steric hindrance and improve coupling efficiency. For Aib incorporation, pre-activate with HATU/DIPEA in DMF to minimize racemization. Monitor each coupling step via Kaiser test and perform mid-synthesis cleavage tests to verify intermediate sequences .

Q. Which analytical techniques are most reliable for assessing the peptide’s purity and stability under varying pH conditions?

- Methodological Answer: Combine RP-HPLC with diode-array detection (DAD) to monitor degradation products (e.g., deamidation at Gln or Asn residues). Accelerated stability studies (40°C, 75% humidity) over 4 weeks, analyzed via LC-MS, identify pH-sensitive residues. Circular dichroism (CD) spectroscopy at pH 3–9 evaluates conformational stability, particularly in regions with α-aminoisobutyric acid (Aib), which stabilizes helical structures .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between predicted and observed bioactivity in cellular assays?

- Methodological Answer: Apply orthogonal validation methods:

- In silico docking simulations (e.g., AutoDock Vina) to predict binding affinities for target receptors.

- Surface plasmon resonance (SPR) to measure kinetic constants (Ka/Kd) of peptide-receptor interactions.

- Alanine scanning mutagenesis to identify critical residues for bioactivity. Cross-reference discrepancies using dose-response curves (IC50/EC50) and statistical tools like ANOVA with post-hoc Tukey tests .

Q. What methodologies are recommended for studying the peptide’s conformational dynamics in solution?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for inter-proton distances) to resolve tertiary structures. Molecular dynamics (MD) simulations (100 ns trajectories, AMBER force field) model folding pathways. Compare with CD spectroscopy data to validate helical propensity in Aib-containing regions. Integrate results with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility .

Q. How can researchers address discrepancies in stability data between lyophilized and solution-phase formulations?

- Methodological Answer: Conduct comparative stability studies:

- Lyophilized samples: Assess moisture content via Karl Fischer titration and monitor aggregation via dynamic light scattering (DLS).

- Solution-phase samples: Use size-exclusion chromatography (SEC) to detect oligomerization.

- Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions (2–8°C vs. −20°C). Statistical tools like principal component analysis (PCA) identify key degradation pathways .

Q. What experimental frameworks are suitable for evaluating the peptide’s interactions with lipid bilayers or membrane proteins?

- Methodological Answer:

- Fluorescence anisotropy with labeled peptides to measure membrane insertion efficiency.

- Cryo-electron microscopy (Cryo-EM) for structural insights into peptide-membrane complexes.

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Pair with coarse-grained MD simulations (MARTINI force field) to model lipid interactions .

Q. How can AI-driven tools enhance the design of analogs with improved pharmacokinetic properties?

- Methodological Answer: Train machine learning models (e.g., random forest, neural networks) on datasets of peptide half-life, clearance, and bioavailability. Use COMSOL Multiphysics for in silico absorption/distribution simulations. Validate predictions via in vivo pharmacokinetic studies in rodent models, correlating with in vitro Caco-2 permeability assays .

Q. What are best practices for ensuring reproducibility in peptide synthesis and characterization across labs?

- Methodological Answer: Adopt standardized protocols (e.g., ISO 9001):

- Document resin swelling times, coupling reagent batches, and cleavage conditions.

- Share raw LC-MS/MS data via repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata.

- Use inter-laboratory ring trials to validate analytical methods, referencing guidelines from the American Peptide Society .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.